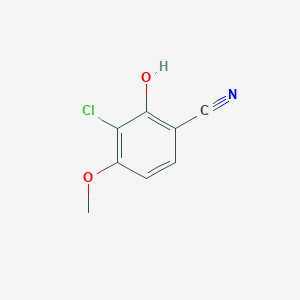
(Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with a (Z)-configured benzylidene substituent, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones with appropriate reagents.
Introduction of the Benzylidene Group: The (Z)-benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 2,4-dimethoxybenzaldehyde. This reaction is often catalyzed by a base such as piperidine or pyridine under reflux conditions.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated benzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Benzofuran derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore these activities in detail.
Medicine
In medicine, the compound is being studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, polymers, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the ethoxy group, which can influence its reactivity and biological activity.
2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one: Contains a methoxy group instead of an ethoxy group, affecting its chemical properties.
2-(2,4-dimethoxybenzylidene)-benzofuran-3(2H)-one: Lacks both the ethoxy and additional substituents, making it less complex.
Uniqueness
The presence of both the (Z)-benzylidene group and the ethoxy substituent in (Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one makes it unique. These groups can significantly influence its chemical reactivity and biological properties, distinguishing it from other benzofuran derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-14-7-8-15-17(11-14)24-18(19(15)20)9-12-5-6-13(21-2)10-16(12)22-3/h5-11H,4H2,1-3H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYOTSYRDYPNY-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2584939.png)

![6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B2584943.png)


![Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate](/img/structure/B2584947.png)

![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2584951.png)
![6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2584952.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2584953.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2584957.png)

![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2584959.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide](/img/structure/B2584960.png)
